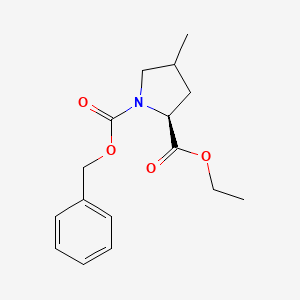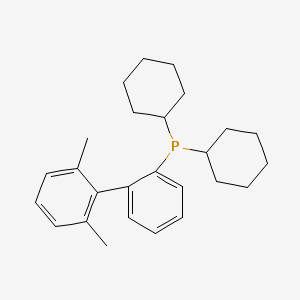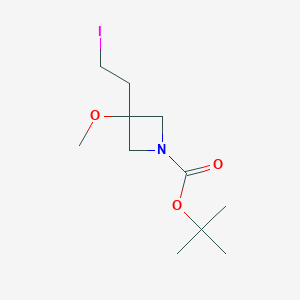
1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.16 g/mol . This compound is characterized by a cyclohexene ring substituted with hydroxyl groups and a hydroxymethyl group, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene can be achieved through several synthetic routes. One common method involves the hydroxylation of cyclohexene derivatives under controlled conditions. The reaction typically employs oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) in the presence of a suitable solvent like acetone or water. The reaction conditions, including temperature and pH, are carefully controlled to ensure selective hydroxylation at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexane carboxylic acid.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of alkyl halides or other substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the cyclohexene ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydroxy-2-cyclohexene: Similar structure but with hydroxyl groups at different positions.
1,3-Dihydroxy-4-hydroxymethyl-2-cyclohexene: Similar structure with an additional hydroxyl group.
Cyclohexane-1,2,3-triol: Contains three hydroxyl groups on the cyclohexane ring.
Uniqueness
1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s ability to undergo selective reactions and its versatility in various applications make it a valuable molecule in research and industry .
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
6-(hydroxymethyl)cyclohex-4-ene-1,3-diol |
InChI |
InChI=1S/C7H12O3/c8-4-5-1-2-6(9)3-7(5)10/h1-2,5-10H,3-4H2 |
Clave InChI |
MLFYHECKWSLVEW-UHFFFAOYSA-N |
SMILES canónico |
C1C(C=CC(C1O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12851965.png)

![Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate](/img/structure/B12851980.png)


![7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12852003.png)

![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12852016.png)

![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)
![1-(4-(Difluoromethoxy)phenyl)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)thiourea](/img/structure/B12852035.png)

![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)

